TG53 vs Second-Generation Analog MT4: Aqueous Solubility Trade-off
TG53 exhibits significantly lower aqueous solubility compared to its optimized derivative MT4, limiting its utility in assays requiring higher concentrations. The measured solubility of MT4 is 91.5 µM, while TG53 solubility is below 5 µM [1]. This difference restricts TG53's dynamic range in dose-response experiments but simultaneously makes TG53 a useful control when the biological effect requires only low micromolar concentrations and avoids potential off-target effects from higher dosing.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | < 5 µM |
| Comparator Or Baseline | MT4: 91.5 µM |
| Quantified Difference | >18-fold lower solubility |
| Conditions | Measured in the same study; see Supplementary Material of Mol Cancer Ther 2019 |
Why This Matters
Researchers selecting between TG53 and MT4 must consider that TG53's lower solubility precludes high-concentration treatments, but this same property enables its use as a low-solubility reference standard in solubility optimization campaigns.
- [1] Sima LE, et al. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin. Mol Cancer Ther (2019) 18(6):1057–1068. DOI: 10.1158/1535-7163.MCT-18-1148. View Source
